Visnafylline
Overview
Description
Visnafylline is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is a small molecule that has been studied for its pharmacological effects and potential therapeutic uses. The compound is known for its ability to interact with specific molecular targets, making it a subject of research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Visnafylline typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Step 1: Formation of an intermediate compound through a series of reactions such as alkylation or acylation.
Step 2: Cyclization reactions to form the core structure of this compound.
Step 3: Functional group modifications to achieve the desired chemical properties.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-scale synthesis: Utilizing optimized reaction conditions to maximize yield and purity.
Purification processes: Techniques such as crystallization, distillation, or chromatography to isolate the final product.
Quality control: Ensuring the consistency and quality of the compound through rigorous testing and validation.
Chemical Reactions Analysis
Types of Reactions: Visnafylline undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents such as ethanol, methanol, or dichloromethane.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds.
Scientific Research Applications
Visnafylline has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and chemical behavior.
Biology: Investigated for its effects on cellular processes and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry: Utilized in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
Visnafylline can be compared with other similar compounds, such as:
Theophylline: A well-known bronchodilator with similar structural features.
Pentoxifylline: A methylxanthine derivative used to treat intermittent claudication.
Doxofylline: A new generation xanthine bronchodilator with fewer cardiovascular side effects.
Uniqueness: this compound stands out due to its specific molecular interactions and potential therapeutic applications. Unlike some of its analogues, it may offer unique benefits in terms of efficacy and safety profiles.
Comparison with Similar Compounds
- Theophylline
- Pentoxifylline
- Doxofylline
- Aminophylline
Properties
IUPAC Name |
1,3-dimethyl-2-oxopurin-6-olate;2-(9-methoxy-7-methyl-5-oxofuro[3,2-g]chromen-4-yl)oxyethyl-trimethylazanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22NO5.C7H8N4O2/c1-11-10-13(20)14-15(23-9-7-19(2,3)4)12-6-8-22-16(12)18(21-5)17(14)24-11;1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h6,8,10H,7,9H2,1-5H3;3,12H,1-2H3/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMGJGZBINFWRD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C3=C(C(=C2O1)OC)OC=C3)OCC[N+](C)(C)C.CN1C(=C2C(=NC=N2)N(C1=O)C)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80938155 | |
Record name | 2-[(9-Methoxy-7-methyl-5-oxo-5H-furo[3,2-g][1]benzopyran-4-yl)oxy]-N,N,N-trimethylethan-1-aminium 1,3-dimethyl-2-oxo-2,3-dihydro-1H-purin-6-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80938155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17243-56-0 | |
Record name | Visnafylline [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017243560 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(9-Methoxy-7-methyl-5-oxo-5H-furo[3,2-g][1]benzopyran-4-yl)oxy]-N,N,N-trimethylethan-1-aminium 1,3-dimethyl-2-oxo-2,3-dihydro-1H-purin-6-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80938155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VISNAFYLLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GB901PL1KW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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